Vismodegib
Overview
Description
Vismodegib, sold under the brand name Erivedge, is a medication used for the treatment of basal-cell carcinoma (BCC). It was approved by the U.S. Food and Drug Administration (FDA) on January 30, 2012, representing the first Hedgehog signaling pathway targeting agent to gain FDA approval .
Synthesis Analysis
The reported methods for the preparation of Vismodegib mostly require the employment of precious metal catalysts and phosphine ligands . An alternative low-cost method avoiding the employment of precious metal catalysts and phosphine ligand has been developed to prepare Vismodegib in a laboratory .Molecular Structure Analysis
Vismodegib binds to the transmembrane protein smoothened homologue (SMO) which is part of the Hedgehog signaling pathway . The crystal structure of Vismodegib has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques .Chemical Reactions Analysis
2-(2-Chloro-5-nitrophenyl)pyridine is the key intermediate for the synthesis of Vismodegib, which is converted into 4-chloro-3-(pyridin-2-yl)aniline via a reduction reaction, which is then reacted with commercially available 2-chloro-4-methylsulfonylbenzoic acid to afford Vismodegib .Scientific Research Applications
Efficacy in Medulloblastoma Treatment
Vismodegib has shown promise in treating recurrent medulloblastoma, particularly in the Sonic Hedgehog (SHH) subgroup. Studies on adult and pediatric patients revealed that vismodegib, as an SHH pathway inhibitor, exhibits significant activity against adult recurrent SHH-subgroup medulloblastoma (SHH-MB) but not against non-SHH-MB. Molecular analyses indicate that the efficacy of SMO inhibitors like vismodegib is dependent on the genomic aberrations within the tumor (Robinson et al., 2015).
Resistance in Basal Cell Carcinoma
Research on basal cell carcinoma (BCC) indicates that resistance to vismodegib, which is a smoothened (SMO) inhibitor, is associated with Hedgehog (Hh) pathway reactivation. This resistance often arises from mutations of the drug target SMO or concurrent copy number changes in other pathway components like SUFU and GLI2. These findings underscore the need for combination therapies to overcome resistance (Sharpe et al., 2015).
Concurrent Treatment with Radiotherapy
Vismodegib has been integrated with radiotherapy for treating advanced basal cell carcinoma (BCC). Case studies report the combined treatment to be well tolerated and effective, suggesting the feasibility of this approach and the need for further prospective study (Pollom et al., 2015).
Effectiveness in Treating Basal Cell Nevus Syndrome
A retrospective study in the Netherlands on the effectiveness of vismodegib for treating locally advanced BCC, metastatic BCC, and basal cell nevus syndrome (BCNS) revealed significant progression-free survival in patients, with variations based on tumor size and type. This study highlights the need for further research into alternative treatments after vismodegib progression and long-term effects of repetitive treatment (Verkouteren et al., 2021).
Topical Delivery for Skin Cancer Treatment
A novel approach to vismodegib delivery for basal cell carcinoma (BCC) treatment involves incorporating it into ultradeformable liposomes for topical application. This method aims to reduce systemic side effects while targeting the epidermis-specific areas where neoplastic events develop (Calienni et al., 2019).
Radiation Sensitization in Carcinomas
Vismodegib has been shown to sensitize basal cell and head and neck squamous cell carcinoma to radiation therapy. The drug decreased expression of Hedgehog target genes and reduced proliferation, leading to increased cell death and significant radiosensitization in cancer cells (Hehlgans et al., 2018).
Future Directions
properties
IUPAC Name |
2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQMGSKTAYIVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236689 | |
Record name | Vismodegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, solubility is pH dependent wtih 0.1 mg/mL at pH 7 and 0.99 mg/mL at pH 11 | |
Record name | Vismodegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Vismodegib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mutations of the Hedgehog pathway may results in uncontrolled proliferation of skin basal cells. Vismodegib binds to and inhibits the transmembrane protein Smoothened homologue (SMO) to inhibit the Hedgehog signalling pathway., Vismodegib is an inhibitor of the Hedgehog pathway. Vismodegib binds to and inhibits Smoothened, a transmembrane protein involved in Hedgehog signal transduction., Recent evidence from in vitro and in vivo studies has demonstrated that aberrant reactivation of the Sonic Hedgehog (SHH) signaling pathway regulates genes that promote cellular proliferation in various human cancer stem cells (CSCs). Therefore, the chemotherapeutic agents that inhibit activation of Gli transcription factors have emerged as promising novel therapeutic drugs for pancreatic cancer. GDC-0449 (Vismodegib), orally administrable molecule belonging to the 2-arylpyridine class, inhibits SHH signaling pathway by blocking the activities of Smoothened. The objectives of this study were to examine the molecular mechanisms by which GDC-0449 regulates human pancreatic CSC characteristics in vitro. GDC-0499 inhibited cell viability and induced apoptosis in three pancreatic cancer cell lines and pancreatic CSCs. This inhibitor also suppressed cell viability, Gli-DNA binding and transcriptional activities, and induced apoptosis through caspase-3 activation and PARP cleavage in pancreatic CSCs. GDC-0449-induced apoptosis in CSCs showed increased Fas expression and decreased expression of PDGFRa. Furthermore, Bcl-2 was down-regulated whereas TRAIL-R1/DR4 and TRAIL-R2/DR5 expression was increased following the treatment of CSCs with GDC-0449. Suppression of both Gli1 plus Gli2 by shRNA mimicked the changes in cell viability, spheroid formation, apoptosis and gene expression observed in GDC-0449-treated pancreatic CSCs. Thus, activated Gli genes repress DRs and Fas expressions, up-regulate the expressions of Bcl-2 and PDGFRa and facilitate cell survival. These data suggest that GDC-0499 can be used for the management of pancreatic cancer by targeting pancreatic CSCs., Hedgehog (Hh) signaling is involved in the pathogenesis of liver fibrosis. It has been previously shown that Hh-inhibitor cyclopamine (CYA) can reduce liver fibrosis in rats. However, CYA is not stable in vivo, which limits its clinical application. This study compares the antifibrotic potential of two known Hh antagonists, vismodegib (GDC-0449, abbreviated to GDC) and CYA. GDC is a synthetic molecule presently in clinical cancer trials and has been reported to be safe and efficacious. These drugs attenuated early liver fibrosis in common bile duct ligated rats, improved liver function, and prevented hepatic stellate cell (HSC) activation, thereby suppressing epithelial to mesenchymal transition (EMT). While both CYA and GDC increased the number of proliferating cell nuclear antigen positive liver cells in vivo, only CYA increased Caspase-3 expression in HSCs in rat livers, suggesting that while GDC and CYA effectively attenuate early liver fibrosis, their hepatoprotective effects may be mediated through different modes of action. Thus, GDC has the potential to serve as a new therapeutic agent for treating early liver fibrosis. | |
Record name | Vismodegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08828 | |
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Record name | Vismodegib | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Vismodegib | |
Color/Form |
Crystalline | |
CAS RN |
879085-55-9 | |
Record name | Vismodegib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879085-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vismodegib [USAN:INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879085559 | |
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Record name | Vismodegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08828 | |
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Record name | Vismodegib | |
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Record name | Vismodegib | |
Source | EPA DSSTox | |
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Record name | 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl) benzamide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | VISMODEGIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X868M3DS | |
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Record name | Vismodegib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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